molecular formula C8H4ClNO2 B13462690 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde

5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B13462690
M. Wt: 181.57 g/mol
InChI Key: DCTCRCCQDMMJTD-UHFFFAOYSA-N
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Description

5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H4ClNO2 It is a heterocyclic compound containing both furan and pyridine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid.

    Reduction: 5-Chlorofuro[2,3-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The furan and pyridine rings may also contribute to binding interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromofuro[2,3-c]pyridine-2-carbaldehyde
  • 5-Methylfuro[2,3-c]pyridine-2-carbaldehyde
  • 5-Fluorofuro[2,3-c]pyridine-2-carbaldehyde

Uniqueness

5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, providing a versatile handle for further functionalization. Additionally, the combination of furan and pyridine rings imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

5-chlorofuro[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-2-5-1-6(4-11)12-7(5)3-10-8/h1-4H

InChI Key

DCTCRCCQDMMJTD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=CN=C1Cl)C=O

Origin of Product

United States

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